molecular formula C18H15F3N2OS B12711589 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-(3-(trifluoromethyl)phenyl)- CAS No. 120354-33-8

4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-(3-(trifluoromethyl)phenyl)-

Cat. No.: B12711589
CAS No.: 120354-33-8
M. Wt: 364.4 g/mol
InChI Key: ZQLGCEHDBZPDRV-UHFFFAOYSA-N
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Description

4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-(3-(trifluoromethyl)phenyl)- is a complex heterocyclic compound. It belongs to the class of thienopyrimidines, which are known for their diverse biological activities and potential therapeutic applications. This compound is characterized by its unique structure, which includes a cycloheptane ring fused with a thieno and pyrimidine ring, and a trifluoromethylphenyl group.

Preparation Methods

The synthesis of 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-(3-(trifluoromethyl)phenyl)- involves several steps. One common method involves the cyclization of 3-amino-thiophene-2-carboxamides using formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions typically include heating the reactants in the presence of a desiccant like calcium chloride to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

    Cyclization: The compound can also participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include formic acid, triethyl orthoformate, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-(3-(trifluoromethyl)phenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The pathways involved in its mechanism of action include the inhibition of enzyme activity and the modulation of signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar compounds include other thienopyrimidine derivatives, such as:

What sets 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-(3-(trifluoromethyl)phenyl)- apart is its unique trifluoromethylphenyl group, which can enhance its biological activity and specificity compared to other similar compounds.

Properties

CAS No.

120354-33-8

Molecular Formula

C18H15F3N2OS

Molecular Weight

364.4 g/mol

IUPAC Name

5-[3-(trifluoromethyl)phenyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C18H15F3N2OS/c19-18(20,21)11-6-4-5-10(9-11)15-22-16(24)14-12-7-2-1-3-8-13(12)25-17(14)23-15/h4-6,9H,1-3,7-8H2,(H,22,23,24)

InChI Key

ZQLGCEHDBZPDRV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=O)NC(=N3)C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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